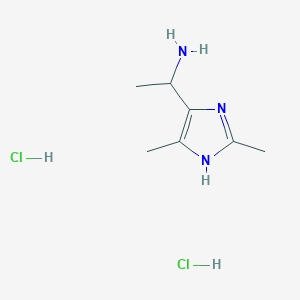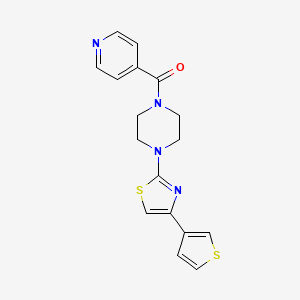
2-(4-(3,4-二氢异喹啉-2(1H)-基)丁-2-炔-1-基)异吲哚啉-1,3-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)isoindoline-1,3-dione is a synthetic organic compound with potential applications in various fields, including medicinal chemistry, biology, and industrial chemistry. The unique structure features an isoindoline-1,3-dione core connected to a dihydroisoquinoline moiety through a butynyl linker.
科学研究应用
2-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)isoindoline-1,3-dione has significant applications across several scientific fields:
Chemistry: Used as a building block in organic synthesis for the creation of more complex molecules.
Biology: Potentially used as a molecular probe for studying biological pathways.
Medicine: Investigated for its pharmacological properties, including potential anticancer or neuroprotective effects.
Industry: Used in the synthesis of dyes, pigments, and polymers with specific mechanical or optical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)isoindoline-1,3-dione can be achieved through a multi-step process:
Preparation of Isoindoline-1,3-dione Derivatives:
Starting from commercially available phthalic anhydride, perform a condensation reaction with ammonia or a primary amine to form isoindoline-1,3-dione.
Synthesis of the Butynyl Intermediate:
React propargyl bromide with a suitable base to form the propargyl intermediate, which is then connected to the isoindoline-1,3-dione through nucleophilic substitution.
Formation of Dihydroisoquinoline:
Starting from isoquinoline, the dihydroisoquinoline moiety is synthesized through hydrogenation and subsequent functional group transformations.
Final Coupling:
Combine the dihydroisoquinoline intermediate with the butynyl-isoindoline-1,3-dione derivative using a palladium-catalyzed coupling reaction.
Industrial Production Methods
In an industrial setting, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters, higher yields, and scalability. Catalytic processes are employed to reduce costs and improve efficiency.
化学反应分析
Types of Reactions
2-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)isoindoline-1,3-dione can undergo a variety of chemical reactions:
Oxidation:
The compound can be oxidized using reagents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.
Reduction:
Reduction can be performed using hydrogen gas in the presence of a palladium catalyst, converting alkyne linkages to alkanes.
Substitution:
The compound can participate in nucleophilic substitution reactions, where functional groups attached to the isoindoline-1,3-dione or dihydroisoquinoline moieties are replaced.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Hydrogen gas with palladium catalyst.
Bases and Acids: Sodium hydroxide, sulfuric acid for different substitution reactions.
Major Products
Oxidation products often include carboxylic acids or ketones.
Reduction usually yields saturated alkanes.
Substitution can lead to a variety of functionalized derivatives, depending on the substituents introduced.
作用机制
The compound's mechanism of action in biological systems involves its interaction with specific molecular targets. The dihydroisoquinoline moiety is known to interact with enzymes and receptors in the central nervous system, potentially modulating their activity. The isoindoline-1,3-dione core may act as a pharmacophore, contributing to the compound’s overall biological activity.
相似化合物的比较
Compared to other isoindoline-1,3-dione or dihydroisoquinoline derivatives, 2-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)isoindoline-1,3-dione stands out due to its unique butynyl linker, which can influence its reactivity and binding properties.
List of Similar Compounds
Phthalimide Derivatives: Compounds with similar isoindoline-1,3-dione core.
Dihydroisoquinoline Derivatives: Compounds featuring the dihydroisoquinoline moiety but with different linkers or functional groups.
Butynyl-linked Compounds: Molecules with alkyne linkers connecting different functional groups or pharmacophores.
There you have it—a deep dive into the fascinating world of 2-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)isoindoline-1,3-dione. Is there anything else you'd like to explore?
属性
IUPAC Name |
2-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-20-18-9-3-4-10-19(18)21(25)23(20)13-6-5-12-22-14-11-16-7-1-2-8-17(16)15-22/h1-4,7-10H,11-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTSGHBFIWSRCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-methoxyphenyl)-4-methyl-2-oxo-12-(2-oxochromen-3-yl)-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide](/img/structure/B2359034.png)



![3-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-7-fluoro-3,4-dihydroquinazolin-4-one](/img/structure/B2359040.png)

![4-[(3-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2359044.png)



![3-[2-(3-Chlorophenoxy)phenyl]acrylic acid](/img/structure/B2359052.png)
![4-[4-(Tert-butoxy)benzoyl]morpholine-3-carbonitrile](/img/structure/B2359053.png)
